molecular formula C16H20N4O3S B215425 4-(butanoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(butanoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B215425
M. Wt: 348.4 g/mol
InChI Key: ASHNAWNOJTVDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(butanoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a butyrylamino group, an ethoxymethyl group, and a thiadiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the thiadiazole ring, followed by the introduction of the butyrylamino and ethoxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-(butanoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives with different substituents, such as:

  • 4-(butyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 4-(butyrylamino)-N-[5-(propoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

The uniqueness of 4-(butanoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

4-(butanoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H20N4O3S/c1-3-5-13(21)17-12-8-6-11(7-9-12)15(22)18-16-20-19-14(24-16)10-23-4-2/h6-9H,3-5,10H2,1-2H3,(H,17,21)(H,18,20,22)

InChI Key

ASHNAWNOJTVDFX-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COCC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COCC

Origin of Product

United States

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